molecular formula C5H6F3N3O B12117204 [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B12117204
M. Wt: 181.12 g/mol
InChI Key: WCVRGURSGXXFRL-UHFFFAOYSA-N
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Description

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Trifluoroethyl Group: : The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, trifluoroethyl iodide can be used as a reagent to react with the oxadiazole intermediate under basic conditions.

  • Amination: : The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where the oxadiazole intermediate is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the trifluoroethyl group, potentially leading to ring-opening or defluorination.

  • Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of oxadiazole N-oxides or imines.

    Reduction: Reduced oxadiazole derivatives or defluorinated products.

    Substitution: Substituted oxadiazole derivatives with various functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Chemistry

In chemistry, [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties can be harnessed in the development of high-performance polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These features contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methyl chloride: Contains a chloride group instead of an amine.

    [5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methyl acetate: Features an acetate group in place of the amine.

Uniqueness

[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine stands out due to its amine functionality, which can engage in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H6F3N3O

Molecular Weight

181.12 g/mol

IUPAC Name

[5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C5H6F3N3O/c6-5(7,8)1-4-10-3(2-9)11-12-4/h1-2,9H2

InChI Key

WCVRGURSGXXFRL-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NO1)CN)C(F)(F)F

Origin of Product

United States

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